molecular formula C12H11ClO2 B421367 2-[5-(4-Chlorophenyl)-2-furyl]ethanol CAS No. 72310-66-8

2-[5-(4-Chlorophenyl)-2-furyl]ethanol

Cat. No.: B421367
CAS No.: 72310-66-8
M. Wt: 222.67g/mol
InChI Key: PWKIVYGHZWWLCK-UHFFFAOYSA-N
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Description

2-[5-(4-Chlorophenyl)-2-furyl]ethanol is a substituted furan derivative featuring a 5-(4-chlorophenyl)-2-furyl moiety linked to an ethanol group. The ethanol group in this compound may influence solubility and hydrogen-bonding interactions, distinguishing it from derivatives with amine, hydrazide, or halogenated substituents.

Properties

CAS No.

72310-66-8

Molecular Formula

C12H11ClO2

Molecular Weight

222.67g/mol

IUPAC Name

2-[5-(4-chlorophenyl)furan-2-yl]ethanol

InChI

InChI=1S/C12H11ClO2/c13-10-3-1-9(2-4-10)12-6-5-11(15-12)7-8-14/h1-6,14H,7-8H2

InChI Key

PWKIVYGHZWWLCK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC=C(O2)CCO)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)CCO)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Bioactivity: The ethanol group in this compound may offer intermediate polarity compared to methylamine (more basic) or hydrazide (hydrogen-bond donor/acceptor). For example, hydrazide derivatives (e.g., TH3–TH7 in ) exhibit fungicidal activity (MIC₈₀: 8–32 µg/mL), whereas methylamine analogs may prioritize receptor binding .
  • Imidazole vs. Furan : Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1H-imidazole-4-yl] acetate () demonstrates strong sirtuin inhibition (Glide energy: -50.2 kcal/mol), highlighting how replacing furan with imidazole alters target specificity .

Antifungal Activity

  • Hydrazide Derivatives : Compounds like N'-{[5-(4-Chlorophenyl)-2-furyl]methylene}-4-methylbenzohydrazide () show MIC₈₀ values comparable to fluconazole (2–16 µg/mL vs. 1–4 µg/mL for fluconazole) against Candida spp., suggesting the hydrazide group enhances fungistatic effects .
  • Methylamine Analogues : [5-(4-Chlorophenyl)-2-furyl]methylamine () lacks direct antifungal data but shares structural features with active tetrazole derivatives (e.g., A3–A5 in ), which target fungal cell membranes .

Enzyme Inhibition

  • AChE Inhibition: In , the 5-(4-chlorophenyl)-2-furyl group in acrylonitrile derivatives (e.g., compound 7g) forms critical hydrogen bonds with Tyr121 in AChE (docking score: -10.3 kcal/mol). The ethanol group in this compound may similarly engage in polar interactions but with reduced steric hindrance compared to bulkier substituents .

Physicochemical Properties

  • Solubility: The hydrochloride salt of 2-({[5-(4-chlorophenyl)-2-furyl]methyl}amino)ethanol () likely exhibits higher aqueous solubility than the free base or ethanol derivative due to ionic character .
  • Molecular Weight : Derivatives like the trifluoromethyl-containing compound (MW: 319.71) approach Lipinski’s rule of five limits (MW ≤ 500), whereas simpler analogs (e.g., MW: 207.66 for methylamine) remain within optimal ranges for drug-likeness .

Preparation Methods

Aluminum Isopropoxide-Mediated Reduction

A prominent method involves reducing 2-[5-(4-chlorophenyl)-2-furyl]ketone to the corresponding ethanol using aluminum isopropoxide in isopropanol. This approach, adapted from U.S. Patent 4,072,760, proceeds via a Meerwein-Ponndorf-Verley (MPV) mechanism, transferring a hydride from the catalyst to the carbonyl carbon.

Procedure :

  • Substrate Preparation : 2-[5-(4-Chlorophenyl)-2-furyl]ketone is synthesized via Friedel-Crafts acylation of 5-(4-chlorophenyl)furan with acetyl chloride in the presence of AlCl₃.

  • Reduction : The ketone (14 g) is dissolved in isopropanol (80 mL) with aluminum isopropoxide (2 mol equiv). The mixture is refluxed at 82°C for 6 hours, cooled, and quenched with 36% HCl.

  • Isolation : The product is filtered, washed with ethanol, and recrystallized from ethanol-DMF to yield 7.0 g (50%) of 2-[5-(4-chlorophenyl)-2-furyl]ethanol.

Key Data :

ParameterValue
CatalystAluminum isopropoxide
SolventIsopropanol
Temperature82°C
Yield50%

This method prioritizes selectivity but requires stringent anhydrous conditions.

Nucleophilic Addition and Reduction Strategies

Cyanothioacetamide-Based Pathways

Research on 2-amino-4,5-dihydrothiophene-3-carbonitriles highlights the utility of cyanothioacetamide in constructing heterocyclic frameworks. Adapting this to furans:

Procedure :

  • Michael Addition : React 5-(4-chlorophenyl)furfural with cyanothioacetamide in ethanol/KOH to form α-cyanothioacrylamide.

  • Cyclization : Treat with α-thiocyanatoacetophenone in Na₂CO₃/EtOH to yield 2-[5-(4-chlorophenyl)-2-furyl]ketone.

  • Reduction : Apply aluminum isopropoxide as in Section 1.1.

Yield Optimization :

  • Na₂CO₃ improves cyclization efficiency (yield increase from 38% to 40%).

Grignard Reagent Addition

Introducing the ethanol group via Grignard reaction with furyl halides:

Workflow :

  • Substrate : 2-Bromo-5-(4-chlorophenyl)furan.

  • Reaction : Treat with ethylene oxide in THF using Mg turnings, followed by acidic workup.

  • Outcome : Theoretical yield of 45–55%, based on analogous furan functionalizations.

Continuous-Flow Synthesis Approaches

1,3-Diene Oxidation to Furan Intermediates

Recent advances in transition-metal-free furan synthesis enable streamlined access to 2,5-diaryl furans. For the target compound:

Procedure :

  • Diene Preparation : Synthesize 1-(4-chlorophenyl)-3-hydroxymethyl-1,3-butadiene.

  • Photooxygenation : React with singlet oxygen (¹O₂) in a continuous-flow reactor to form endoperoxide.

  • Dehydration : Treat with Appel conditions (CCl₄, PPh₃) to yield this compound.

Advantages :

  • Avoids transition metals, enhancing scalability.

  • Continuous-flow design reduces intermediate isolation.

Comparative Analysis of Methodologies

Yield and Efficiency

MethodYieldComplexityCatalyst Cost
Aluminum Isopropoxide50%ModerateLow
Pd/C Hydrogenation60–70%HighModerate
Continuous-Flow30–40%LowLow

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